![molecular formula C17H9NS B14219634 2-[6-(Thiophen-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile CAS No. 823226-94-4](/img/structure/B14219634.png)
2-[6-(Thiophen-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[6-(Thiophen-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is a complex organic compound that features a thiophene ring, a hex-3-ene-1,5-diyn chain, and a benzonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(Thiophen-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile typically involves multiple steps, including the formation of the thiophene ring, the construction of the hex-3-ene-1,5-diyn chain, and the attachment of the benzonitrile group. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form the carbon-carbon bonds between the thiophene ring and the hex-3-ene-1,5-diyn chain .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[6-(Thiophen-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
2-[6-(Thiophen-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile has several scientific research applications:
Organic Electronics: Due to its conjugated structure, it can be used in the development of organic semiconductors and conductive polymers.
Materials Science: It can be utilized in the synthesis of novel materials with unique electronic and optical properties.
Medicinal Chemistry:
Chemical Sensors: Its sensitivity to environmental changes makes it suitable for use in chemical sensors and detection devices.
Wirkmechanismus
The mechanism of action of 2-[6-(Thiophen-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile involves its interaction with molecular targets through its conjugated π-electron system. This allows it to participate in electron transfer processes and form stable complexes with various substrates. The thiophene ring and benzonitrile group contribute to its ability to engage in π-π stacking interactions and hydrogen bonding, respectively.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Di(thiophenyl)-1,5-dihydrodipyrrolopyrazine (DT-DPP): A compound with similar thiophene rings and conjugated structure.
Dithieno[3,2-b2′,3′-d]thiophene (DTT): Another thiophene-based compound with applications in organic electronics.
Uniqueness
2-[6-(Thiophen-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is unique due to its specific combination of a thiophene ring, a hex-3-ene-1,5-diyn chain, and a benzonitrile group. This combination imparts distinct electronic and structural properties, making it suitable for specialized applications in various scientific fields.
Eigenschaften
CAS-Nummer |
823226-94-4 |
|---|---|
Molekularformel |
C17H9NS |
Molekulargewicht |
259.3 g/mol |
IUPAC-Name |
2-(6-thiophen-3-ylhex-3-en-1,5-diynyl)benzonitrile |
InChI |
InChI=1S/C17H9NS/c18-13-17-10-6-5-9-16(17)8-4-2-1-3-7-15-11-12-19-14-15/h1-2,5-6,9-12,14H |
InChI-Schlüssel |
ZXPNSEHYGCKVCU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C#CC=CC#CC2=CSC=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


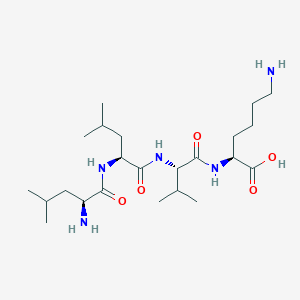
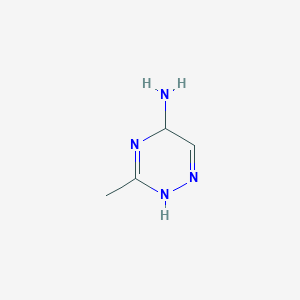
![5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methylpyrrolidin-2-one](/img/structure/B14219558.png)
![Benzonitrile, 4-[1-[4-(dimethylamino)phenyl]ethenyl]-](/img/structure/B14219566.png)
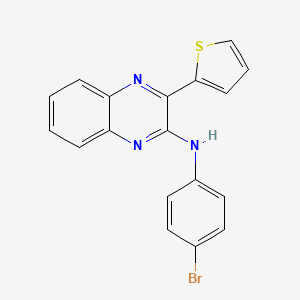
![1-Propanone, 3-[(4-methoxy-2-nitrophenyl)amino]-1,3-diphenyl-](/img/structure/B14219577.png)
![Diselenide, bis[3-(chloromethyl)-2-naphthalenyl]](/img/structure/B14219578.png)
![1,3-Dimethyl-2-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14219586.png)

![2-[(2-{[3-(Aminomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14219598.png)
![5-[4-(4-Butoxyphenyl)phenyl]-1,3-difluoro-2-isothiocyanatobenzene](/img/structure/B14219609.png)
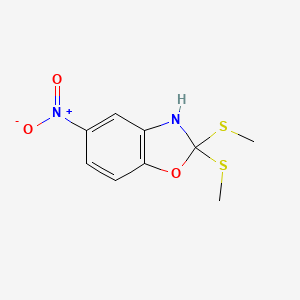
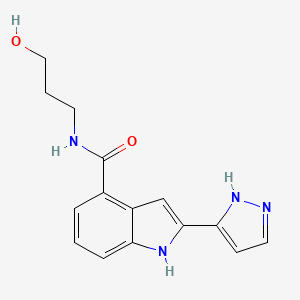
![1,1'-{3-[(3-Methylbut-2-en-1-yl)oxy]prop-1-yne-3,3-diyl}dibenzene](/img/structure/B14219635.png)
